![molecular formula C16H18O2 B3047534 Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl- CAS No. 14151-63-4](/img/structure/B3047534.png)

Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl-

Overview

Description

Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl-, also known as 4,4’-Ethylidenebisphenol, is a chemical compound with the molecular formula C14H14O2 . It has a molecular weight of 214.26 g/mol . The IUPAC name for this compound is 4-[1-(4-hydroxyphenyl)ethyl]phenol . It is a white to yellow crystalline powder .

Molecular Structure Analysis

The molecular structure of Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl- can be represented by the SMILES notation: CC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O . This indicates that the molecule consists of two phenol groups connected by an ethyl group .Chemical Reactions Analysis

Phenols, in general, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl- is a white to yellow crystalline powder . Phenols are moderately soluble in water . The melting point and boiling point of this compound are not explicitly mentioned in the search results.Scientific Research Applications

Synthesis and Characterization

Phenol derivatives, including Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl-, have been extensively studied for their synthesis and characterization. One notable study involves the synthesis and characterization of novel ether-based ON donor Schiff bases, which include compounds with phenol and anthracene rings. These compounds were investigated for their biological activities and showed significant activity in protecting DNA against hydroxyl free radicals. The electrooxidised products of these compounds demonstrated the potential for electrostatic linkage and groove binding intercalation with DNA, suggesting a strong binding affinity (Shabbir et al., 2016).

Biological Evaluation and DNA Interaction

Another study focused on the synthesis, characterization, and biological evaluation of 4-aminophenol derivatives. These compounds exhibited broad-spectrum antimicrobial and antidiabetic activities. DNA interaction studies revealed the potential of these synthetic compounds as anticancer agents, highlighting their significance in the field of medicinal chemistry (Rafique et al., 2022).

Hydrogen-Bonded Assemblages

Research into hydrogen-bonded assemblages of phenol derivatives, including 2,6-bis(hydroxymethyl)-4-R-phenol with R=1-(4-methoxyphenyl)-1-methylethyl, reveals intricate hydrogen-bonding networks resulting in sheet-like structures. These studies provide insights into the molecular interactions and potential applications in materials science (Masci & Thuéry, 2002).

Spectroscopic Studies and NLO Analysis

Alkylaminophenol compounds, including phenol derivatives, have been synthesized and analyzed through spectroscopic methods and nonlinear optical (NLO) analysis. These studies contribute to understanding the molecular properties and potential applications of phenol derivatives in various technological fields (Ulaş, 2021).

Bioremediation Applications

Phenol derivatives have also been explored for bioremediation applications, such as the degradation of Bisphenol A by laccase from Fusarium incarnatum. This research demonstrates the potential of phenol derivatives in environmental cleanup and pollution control (Chhaya & Gupte, 2013).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds like 4-hydroxyphenylpyruvate dioxygenase (hppd) are known to interact with enzymes such as fe (ii) -containing non-heme oxygenase . This enzyme catalyzes the second reaction in the catabolism of tyrosine - the conversion of 4-hydroxyphenylpyruvate into homogentisate .

Mode of Action

For instance, HPPD is known to catalyze the conversion of 4-hydroxyphenylpyruvate into homogentisate .

Biochemical Pathways

The compound likely affects the biochemical pathways involving tyrosine catabolism, given its potential interaction with the enzyme HPPD . HPPD is involved in the second reaction of tyrosine catabolism, converting 4-hydroxyphenylpyruvate into homogentisate . The downstream effects of this pathway could include the production of fumarate and acetoacetate, which are important molecules in energy metabolism .

Result of Action

Based on its potential interaction with hppd, it can be inferred that the compound might influence the levels of homogentisate, fumarate, and acetoacetate in the cell, thereby affecting energy metabolism .

Properties

IUPAC Name |

4-[2-(4-hydroxyphenyl)propan-2-yl]-2-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-11-10-13(6-9-15(11)18)16(2,3)12-4-7-14(17)8-5-12/h4-10,17-18H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRAJYYHALXFLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(C)C2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559717 | |

| Record name | 4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14151-63-4 | |

| Record name | 4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

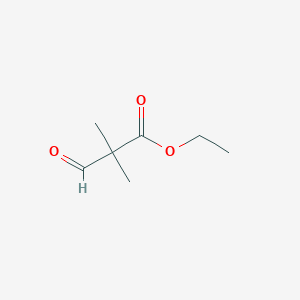

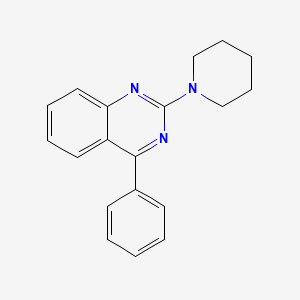

Synthesis routes and methods

Procedure details

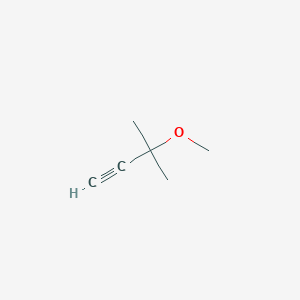

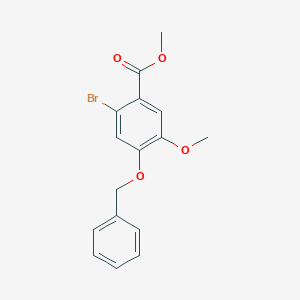

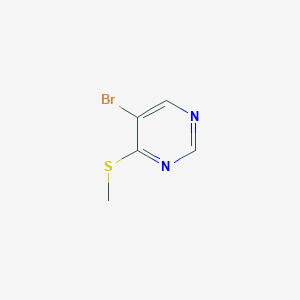

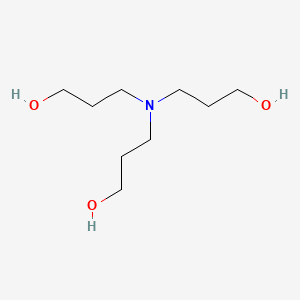

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.